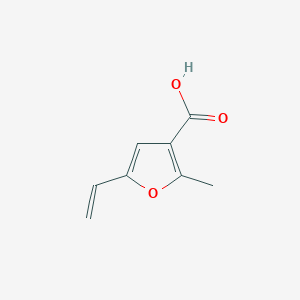
5-Ethenyl-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethenyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C8H8O3 It is a derivative of furan, a heterocyclic organic compound, and contains both an ethenyl group and a carboxylic acid group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-methylfuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with acrolein in the presence of a catalyst to form the intermediate 5-ethenyl-2-methylfuran. This intermediate is then oxidized using an oxidizing agent such as potassium permanganate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of microwave-assisted synthesis. This method allows for the efficient production of the compound under mild reaction conditions, reducing the reaction time and increasing the yield. The use of microwave radiation in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC has been shown to be effective in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-methylfuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Formyl-2-methylfuran-3-carboxylic acid.
Reduction: 5-Ethyl-2-methylfuran-3-carboxylic acid.
Substitution: Various halogenated derivatives depending on the halogenating agent used.
Scientific Research Applications
5-Ethenyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-methylfuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylfuran-3-carboxylic acid: Similar structure but with an ethyl group instead of an ethenyl group.
5-Formyl-2-methylfuran-3-carboxylic acid: Contains a formyl group instead of an ethenyl group.
Uniqueness
The ethenyl group allows for additional chemical modifications and interactions, making it a versatile compound for various research and industrial applications .
Biological Activity
5-Ethenyl-2-methylfuran-3-carboxylic acid is a compound of interest in medicinal chemistry and organic synthesis, characterized by its unique furan ring structure combined with a carboxylic acid functional group. Despite limited direct research on its biological activity, the compound's structural properties suggest potential pharmacological applications, particularly in areas similar to other furan derivatives.
The molecular formula of this compound is C8H8O3 with a molecular weight of approximately 152.15 g/mol. Its structure includes:
- A furan ring , which is known for its reactivity and ability to participate in various chemical transformations.
- An ethenyl group that enhances its reactivity.
- A carboxylic acid group that may facilitate interactions with biological macromolecules.
Biological Activity Overview
Research indicates that compounds with similar furan structures exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory actions
Although specific studies on this compound are scarce, insights can be drawn from related compounds. The following table summarizes the biological activities of structurally similar furan derivatives:
| Compound Name | Biological Activity | References |
|---|---|---|
| 5-Ethyl-2-methylfuran-3-carboxylic acid | Antimicrobial, anticancer potential | |
| 5-Acetyl-2-methylfuran-3-carboxylic acid | Antioxidant, anti-inflammatory | |
| 5-Isobutyl-2-methylfuran-3-carboxylic acid | Cytotoxicity against cancer cells | |
| 2-Ethyl-5-methylfuran-3-carboxylic acid | Neuroprotective effects |
The proposed mechanisms through which furan derivatives exert their biological effects include:
- Interaction with Enzymes : Furan compounds can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Binding to Receptors : These compounds may bind to cellular receptors, influencing signal transduction pathways.
- Modulation of Gene Expression : Furan derivatives have been shown to affect the expression of genes involved in inflammation and cancer progression.
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-ethenyl-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c1-3-6-4-7(8(9)10)5(2)11-6/h3-4H,1H2,2H3,(H,9,10) |
InChI Key |
RDSQWSAQZWHDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















